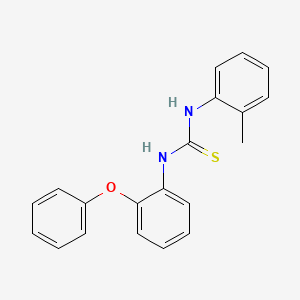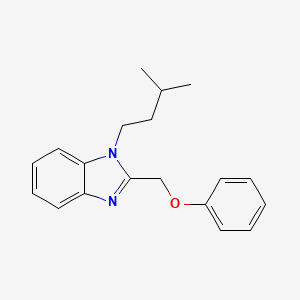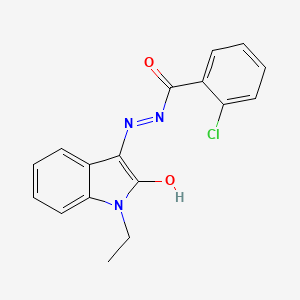![molecular formula C20H24N2O2 B5778785 N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of DAAO activity. DAAO is responsible for the metabolism of D-serine, which is an important co-agonist of the NMDA receptor. Inhibition of DAAO activity leads to an increase in the concentration of D-serine, which enhances the activity of the NMDA receptor. This, in turn, leads to an improvement in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments include its potential application in the treatment of various neurological disorders and its ability to improve cognitive function and memory. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide. One direction is to further study its potential application in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease. Another direction is to investigate the potential side effects of this compound and to develop strategies to minimize these effects. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide and its interaction with the NMDA receptor.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base to form 2,2-dimethyl-3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid. The second step involves the reaction of this compound with ammonia to form N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has been extensively studied for its potential application in the treatment of various neurological disorders. This compound is known to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-8-6-11-17(14(13)2)22-18(23)15-9-7-10-16(12-15)21-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBWRVKNWHVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)

![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)

![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)

![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)